

4-(Trifluoromethyl)benzophenone physical and chemical properties

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Compound of Interest

Compound Name: **4-(Trifluoromethyl)benzophenone**

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An In-depth Technical Guide to 4-(Trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzophenone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds. Its trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(Trifluoromethyl)benzophenone**, detailed experimental protocols for its synthesis and analysis, and a summary of its key characteristics.

Chemical Identity and Physical Properties

4-(Trifluoromethyl)benzophenone is a white to off-white crystalline solid at room temperature. [1] Key identification and physical data are summarized in the tables below.

Identifier	Value
Chemical Name	4-(Trifluoromethyl)benzophenone
Synonyms	Phenyl[4-(trifluoromethyl)phenyl]methanone, p-Trifluoromethylbenzophenone
CAS Number	728-86-9
Molecular Formula	C ₁₄ H ₉ F ₃ O
Molecular Weight	250.22 g/mol
InChI	InChI=1S/C14H9F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H
InChIKey	OHTYZZYAMUVKQS-UHFFFAOYSA-N
SMILES	C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)
Physical Property	Value
Physical State	Crystalline Solid[1]
Color	Off-white to beige[1]
Melting Point	114-116 °C[1]
Boiling Point	309.2 ± 42.0 °C (Predicted)[1]
Solubility	Soluble in organic solvents.[2] Specific quantitative data is not readily available.
Storage	Sealed in a dry place at room temperature.[1]

Chemical and Spectroscopic Properties

The chemical behavior of **4-(Trifluoromethyl)benzophenone** is largely dictated by the electron-withdrawing nature of the trifluoromethyl group and the reactivity of the ketone functional group.

Chemical Property	Description
Reactivity	The ketone group can undergo typical reactions such as reduction to a secondary alcohol and nucleophilic addition. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring.
Stability	Stable under normal laboratory conditions. [3]
Incompatible Materials	Strong oxidizing agents. [4]

Spectroscopic Data:

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.89 (d, J=8.1 Hz, 2H), 7.80 (d, J=8.1 Hz, 2H), 7.75 (d, J=7.4 Hz, 2H), 7.62 (t, J=7.4 Hz, 1H), 7.51 (t, J=7.7 Hz, 2H).
IR Spectrum	Key peaks corresponding to C=O stretching and C-F stretching are expected. The NIST WebBook provides access to the IR spectrum.
Mass Spectrum	Molecular Ion (M ⁺): m/z = 250.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)benzophenone via Friedel-Crafts Acylation

The primary method for the synthesis of **4-(Trifluoromethyl)benzophenone** is the Friedel-Crafts acylation of (trifluoromethyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

- (Trifluoromethyl)benzene

- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.
- **Addition of Reactants:** To the stirred suspension, slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel. Following this, add

(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitor by TLC).
- Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **4-(Trifluoromethyl)benzophenone**.

Spectroscopic Analysis Protocols

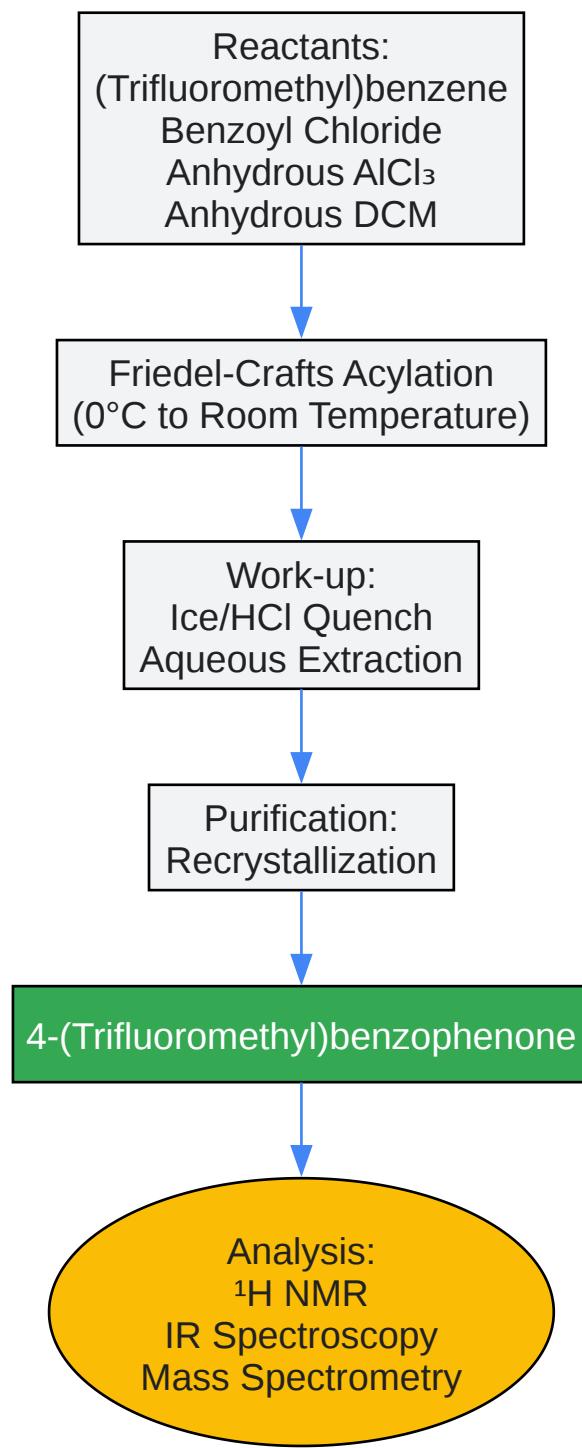
¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified **4-(Trifluoromethyl)benzophenone** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrument: A 400 MHz NMR spectrometer.
- Parameters: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

- Sample Preparation (KBr Pellet Method): Since **4-(Trifluoromethyl)benzophenone** is a solid, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters: Record the spectrum over the range of 4000-400 cm^{-1} .

Mandatory Visualization



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Caption: Synthesis workflow for **4-(Trifluoromethyl)benzophenone**.

Conclusion

4-(Trifluoromethyl)benzophenone is a versatile chemical intermediate with well-defined physical and chemical properties. The synthetic route via Friedel-Crafts acylation is a standard and effective method for its preparation. The spectroscopic data provided serve as a reliable reference for the identification and characterization of this compound. This guide offers essential technical information for researchers and professionals working with **4-(Trifluoromethyl)benzophenone** in various scientific and industrial applications.

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